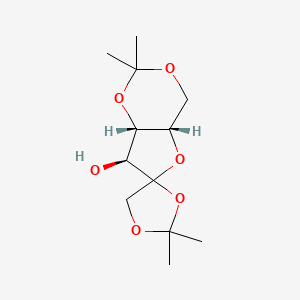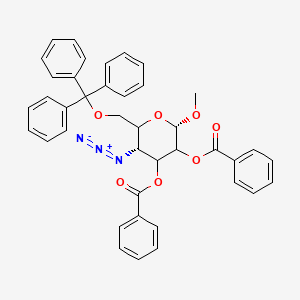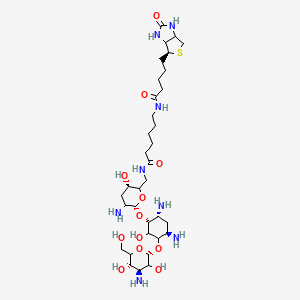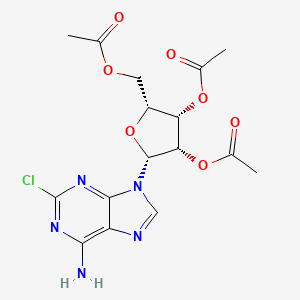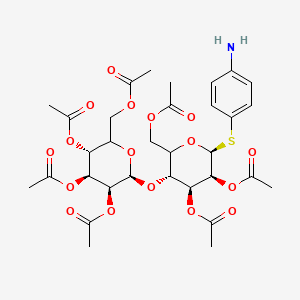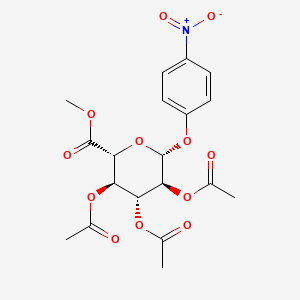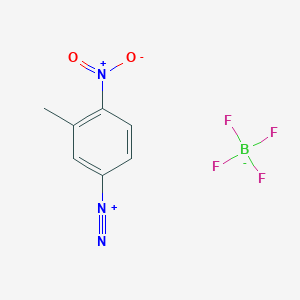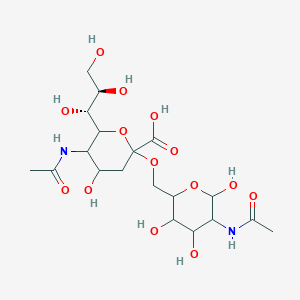
6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside involves intricate enzymatic processes, primarily catalyzed by sialyltransferases. These enzymes facilitate the transfer of sialic acid residues to terminal positions on glycan chains, a crucial step for the formation of sialylated structures (Harduin-Lepers, 2010)(Harduin-Lepers, 2010).
Molecular Structure Analysis
The molecular structure of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside is characterized by the presence of an alpha-sialic acid residue linked to a galactopyranoside moiety. This structural configuration significantly influences the biological functions of glycoconjugates, including their stability, solubility, and interaction with specific receptors (Thaysen‐Andersen et al., 2013)(Thaysen‐Andersen et al., 2013).
Chemical Reactions and Properties
Sialylated compounds, including 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, participate in various chemical reactions, particularly those involving the modification of glycan structures. Sialyltransferases, for instance, play a vital role in the enzymatic processes that lead to the sialylation of glycoproteins and glycolipids, impacting their function and interaction with other biomolecules (Dall’Olio et al., 2014)(Dall’Olio et al., 2014).
Physical Properties Analysis
The physical properties of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, such as solubility and melting point, are influenced by its molecular structure. The presence of sialic acid contributes to the molecule's solubility in water, a characteristic that is crucial for its biological functions and interaction with other molecules in aqueous environments (Pollard & Fischer, 2006)(Pollard & Fischer, 2006).
Wissenschaftliche Forschungsanwendungen
Role in Antioxidant Activity Assessment
Analytical methods for determining antioxidant activity have been extensively reviewed, highlighting the importance of various tests such as ORAC, HORAC, TRAP, and TOSC. These tests, based on hydrogen atom transfer, along with electron transfer-based tests like CUPRAC and FRAP, play a critical role in assessing the antioxidant capacity of complex samples. The study emphasizes the role of spectrophotometry in monitoring characteristic colors or discoloration processes, which are fundamental in analyzing antioxidant activity. This analytical approach is crucial in the study of antioxidants across various fields, including food engineering, medicine, and pharmacy, where 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside could be implicated (Munteanu & Apetrei, 2021).
Sialylation in Cancer Progression
Sialylation, particularly the activity of sialyltransferases, plays a significant role in cancer progression. The study of sialylated structures, such as Thomsen-Friedenreich-associated antigens and sialyl Lewis antigens, reveals their impact on the metastatic potential of cancer cells. This insight into the biosynthesis and function of cancer-associated sialylated structures provides a foundation for innovative therapies targeting altered glycosylation in cancer. The study of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside within this context could offer new pathways for understanding and treating cancer through the lens of glycoscience (dall’Olio et al., 2014).
Neurological Applications
Gangliosides, sialylated glycosphingolipids, serve as functional ligands for myelin stability and nerve regeneration. The role of gangliosides in mediating myelin-axon interactions highlights the importance of sialylated molecules in neurological health. The specific interaction between gangliosides and myelin-associated glycoprotein (MAG) underscores the therapeutic potential of targeting sialylation in neurological disorders. This area of research could benefit from the exploration of compounds like 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside for enhancing neural cell adhesion and promoting nerve regeneration (Vyas & Schnaar, 2001).
Diagnostic and Therapeutic Potentials
The metabolism of sialic acids, including enzymes like N-acetylneuraminate cytidylyltransferase and sialyltransferase, is crucial for understanding molecular recognition and the interaction between cells and pathogens. The study of sialic acids and their role in disease diagnosis and treatment highlights the potential of targeting sialylation processes for therapeutic interventions. Investigating compounds like 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside in this context could provide novel insights into the treatment and diagnosis of diseases through the modulation of sialic acid metabolism (Volkhina et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGCRVBCLRHQJ-RXKPBMSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45040394 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

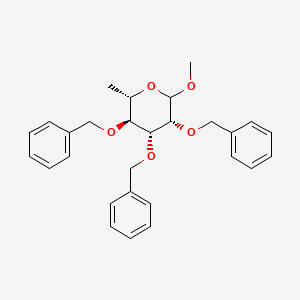

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
